molecular formula C8H8Cl2O4S B1369872 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 98546-13-5

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No. B1369872
CAS RN: 98546-13-5
M. Wt: 271.12 g/mol
InChI Key: KTSIEOKJPDDBPC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound is InChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .

Scientific Research Applications

Electrophilic Aromatic Substitution

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is used in electrophilic aromatic substitution reactions . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .
  • Methods of Application: The reaction involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry.
  • Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a derivative of 2,5-dimethoxybenzene, which is a well-known precursor for the synthesis of various biologically active compounds.
  • Results or Outcomes: The outcome of this application is the synthesis of various biologically active compounds.

Catalyst in Electrophilic Aromatic Substitution

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used as a catalyst in electrophilic aromatic substitution reactions .
  • Methods of Application: The catalysts most frequently used are metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) .
  • Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 4-Chloro-2-fluorobenzenesulfonyl chloride (a derivative of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride) may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .
  • Results or Outcomes: The outcome of this application is the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .

Synthesis of Sulfonyl Chloride Derivatives

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of sulfonyl chloride derivatives . These derivatives are often used as intermediates in the synthesis of other organic compounds .
  • Results or Outcomes: The outcome of this application is the synthesis of various sulfonyl chloride derivatives .

Synthesis of Aromatic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of aromatic compounds . These compounds are often used as intermediates in the synthesis of other organic compounds .
  • Results or Outcomes: The outcome of this application is the synthesis of various aromatic compounds .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

4-chloro-2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIEOKJPDDBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593319
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

CAS RN

98546-13-5
Record name 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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